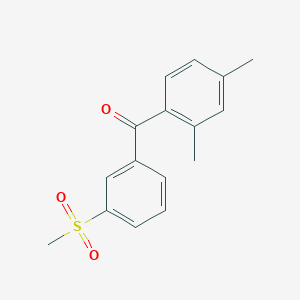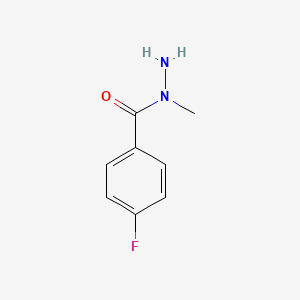
(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone
Vue d'ensemble
Description
“(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone” is an organic compound with the CAS Number: 1094374-35-2 . It has a molecular weight of 288.37 . The IUPAC name for this compound is (2,4-dimethylphenyl)[3-(methylsulfonyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16O3S/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)20(3,18)19/h4-10H,1-3H3 . This code provides a specific representation of the molecular structure.Applications De Recherche Scientifique
Photoremovable Protecting Groups
(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanone and similar compounds have been explored for their utility as photoremovable protecting groups. The photorelease of corresponding acids from these compounds upon irradiation has been studied, demonstrating their potential as excellent photoremovable protecting groups for use in organic synthesis and biochemistry (Klán et al., 2002), (Zabadal et al., 2001), (Klan et al., 2000).
Anion Exchange Membranes
Studies have been conducted on poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, which include 3,5-dimethylphenyl groups. These membranes showcase high hydroxide conductivity and good chemical stability, indicating their potential application in fields like fuel cells (Shi et al., 2017a), (Shi et al., 2017b).
Catalysis in Organic Reactions
Compounds like this compound have been utilized in catalysis for organic reactions. An example is the synthesis of a sulfonated Schiff base dimethyltin(IV) coordination polymer, which served as a catalyst for Baeyer–Villiger oxidation of ketones to esters or lactones (Martins et al., 2016).
Antimicrobial, Antioxidant, and Insect Antifeedant Properties
A series of 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone derivatives were synthesized and showed significant antimicrobial, antioxidant, and insect antifeedant activities, suggesting their potential in pharmaceutical and agricultural applications (G.Thirunarayanan, 2015).
Synthesis and Characterization of Complex Molecules
The compounds related to this compound have been involved in the synthesis and characterization of complex molecules. Studies include the synthesis of N-substituted bis-phenols as precursors for unsymmetrical triarylmethane cations (Sarma et al., 2007).
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)20(3,18)19/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSADRCZZMALDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)
![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)


![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)

![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)
![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)

![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)

